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Compound of Interest

Compound Name: 1,3-Butanedithiol

Cat. No.: B1597265

This guide provides a comprehensive overview of the spectroscopic data for 1,3-
Butanedithiol, targeting researchers, scientists, and professionals in drug development. The
document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, outlines detailed experimental methodologies, and includes a visual
representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for 1,3-
Butanedithiol. While exact peak values can be found in spectral databases, this guide
provides the fundamental data based on the compound's structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The spectra for 1,3-Butanedithiol are available in databases such as SpectraBase.

[1]
1H NMR (Proton NMR) Data

The proton NMR spectrum of 1,3-Butanedithiol is expected to show distinct signals for the
different types of protons in the molecule. The spectrum is typically recorded in a deuterated
solvent such as chloroform-d (CDClIs).[1]
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Chemical Shift (5, o .
Protons . Multiplicity Integration
ppm) (Predicted)

CHs ~1.3 Doublet 3H
SH (at C1) ~1.4-1.6 Triplet 1H
SH (at C3) ~1.6-1.8 Doublet 1H
CH2 ~1.8-2.0 Multiplet 2H
CH ~2.7-2.9 Multiplet 1H

CH:z (adjacent to SH

~3.0-3.2 Multiplet 1H
atCl)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments in the

molecule.
Carbon Chemical Shift (6, ppm) (Predicted)
CHs ~20-25
CH2 ~30-35
CH (at C3) ~35-40
CHz (at C1) ~25-30

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,3-Butanedithiol would be characterized by the presence of S-H and C-H
stretching and bending vibrations. The spectrum can be obtained from a neat liquid sample
between salt plates.[2]
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Wavenumber (cm~—?) Vibration Type Functional Group
~2550 S-H Stretch Thiol

2850 - 3000 C-H Stretch Alkane

1450 - 1470 C-H Bend Alkane

1370 - 1380 C-H Bend (CHs) Alkane

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1,3-Butanedithiol, the molecular ion peak and characteristic fragment ions
would be observed. Predicted mass spectrometry data is available in PubChem.[3]

m/z lon

122 [M]* (Molecular lon)
89 [M - SH]*

75 [M - CH2SH]*

61 [CH(SH)CHs]*

47 [CH2SH]*

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid
sample like 1,3-Butanedithiol.

o Sample Preparation: A solution of 1,3-Butanedithiol is prepared by dissolving approximately
5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

 Instrument Setup: The NMR spectrometer is set to the appropriate frequency for *H or 13C
detection. The sample is placed in the spectrometer's probe, and the temperature is
equilibrated, typically at room temperature.
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Data Acquisition: The instrument's magnetic field is shimmed to achieve homogeneity. For *H
NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For 13C
NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single
lines for each carbon.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
The spectrum is then phase-corrected, and the baseline is corrected. The chemical shifts are
referenced to the solvent peak or TMS. For *H NMR, the signals are integrated to determine
the relative number of protons.

Sample Preparation: For a neat liquid sample, a drop of 1,3-Butanedithiol is placed on the
surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to
create a thin liquid film between the plates.

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize
atmospheric water and carbon dioxide interference. A background spectrum of the empty
sample compartment is collected.

Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the
spectrometer's sample holder. The infrared spectrum is then recorded by scanning the
sample over a range of wavenumbers (typically 4000 to 400 cm™1).

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The peaks are then identified and
assigned to specific functional group vibrations.

Sample Preparation: A dilute solution of 1,3-Butanedithiol is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Instrument Setup: The GC is equipped with a capillary column suitable for the separation of
volatile sulfur compounds. The oven temperature program is set to start at a low temperature
and ramp up to a higher temperature to ensure good separation. The mass spectrometer is
set to scan a specific mass range (e.g., m/z 30-200) in electron ionization (El) mode.

Data Acquisition: A small volume (typically 1 uL) of the sample solution is injected into the hot
injection port of the GC. The vaporized sample is carried by an inert gas (e.g., helium)
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through the column, where separation occurs. As the separated components elute from the
column, they enter the mass spectrometer, where they are ionized and fragmented.

o Data Processing: The data system generates a total ion chromatogram (TIC), which shows
the separated compounds as peaks. The mass spectrum for each peak can be examined to
identify the compound by its fragmentation pattern and comparison to a spectral library.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for the spectroscopic analysis of 1,3-Butanedithiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1597265#spectroscopic-data-for-1-3-butanedithiol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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